1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative featuring a central pyrrolidinone scaffold substituted at the 3-position with a 4-methoxyphenyl group. The urea moiety is uniquely modified with two benzyl groups at the N1 position, distinguishing it from simpler urea analogs. Its synthesis likely involves multi-step reactions, including protecting group strategies and coupling methodologies, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
1,1-dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-32-24-14-12-23(13-15-24)29-19-22(16-25(29)30)27-26(31)28(17-20-8-4-2-5-9-20)18-21-10-6-3-7-11-21/h2-15,22H,16-19H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGMGNUYOVTVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with dibenzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 1,1-Dibenzyl-3-[1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl]urea.
Reduction: Formation of 1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-hydroxypyrrolidin-3-yl]urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Structural and Substituent Variations
Key Structural Differences and Implications
- Substituent Electronic Effects: The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with 4-chlorophenyl in analogs (electron-withdrawing) . This difference may alter binding affinities in biological targets, such as enzymes sensitive to electronic environments. Benzyl vs. In contrast, the benzodioxane group () introduces rigidity and polarity, balancing bioavailability .
- Hydrogen Bonding Capacity: The urea moiety in all compounds serves as a hydrogen bond donor/acceptor.
Biological Activity
1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a urea moiety linked to a pyrrolidin-3-yl group substituted with a 4-methoxyphenyl group, and two benzyl groups. Its molecular formula is , with a molecular weight of approximately 366.46 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a related study on pyrrolidine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The compounds were tested against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), showing promising results with IC50 values in the micromolar range. The presence of the methoxy group was particularly noted for enhancing cytotoxicity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 20 |
| Compound B | MDA-MB-231 | 15 |
| This compound | MCF-7 | TBD |
| This compound | MDA-MB-231 | TBD |
The mechanism underlying the anticancer activity of this compound is believed to involve the modulation of apoptotic pathways. Studies suggest that it may induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2 .
Enzyme Inhibition
In addition to its anticancer effects, this compound has been investigated for its potential as an enzyme inhibitor. Preliminary data suggest it may inhibit key enzymes involved in cancer metabolism and proliferation, further supporting its role as a therapeutic candidate in oncology .
Case Studies
A notable case study involved the synthesis and evaluation of similar urea-based compounds for their biological activities. The study highlighted that modifications in the substituents significantly influenced the biological profile of the compounds. For example, introducing different aromatic groups yielded variations in potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
